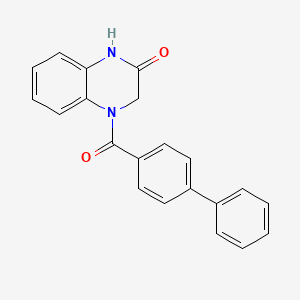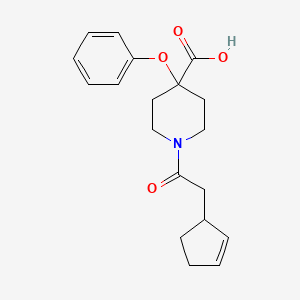![molecular formula C13H16ClNO5S B5319149 1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5319149.png)
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid, also known as CMPD101, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxylic acids and has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid exerts its therapeutic effects by inhibiting the activity of various enzymes, including PDE4, PDE7, and HDAC6. PDE4 and PDE7 are involved in the regulation of cyclic adenosine monophosphate (cAMP), which is an important second messenger involved in various cellular processes. Inhibition of PDE4 and PDE7 leads to an increase in cAMP levels, which can modulate various signaling pathways and exert anti-inflammatory effects. HDAC6 is involved in the regulation of protein acetylation, which is important for various cellular processes, including gene expression and protein degradation.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce inflammation in preclinical models. This compound has also been shown to improve cognitive function and reduce neuroinflammation in preclinical models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified for structure-activity relationship studies. It has also been extensively studied in preclinical models, which provides a wealth of data for further research. However, this compound has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis and modification. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid. One direction is to further investigate its therapeutic potential for cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its potential as a drug candidate for clinical trials. Further research is also needed to elucidate its mechanism of action and identify potential off-target effects. Additionally, research is needed to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 1,4-dihydropyridine with chlorosulfonyl isocyanate, followed by hydrolysis and further reactions. Another method involves the reaction of 2-chloro-6-methylphenyl isocyanate with 4-hydroxypiperidine-4-carboxylic acid, followed by sulfonation and hydrolysis. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the activity of various enzymes, including phosphodiesterase 4 (PDE4), phosphodiesterase 7 (PDE7), and histone deacetylase 6 (HDAC6), which are involved in various disease processes.
properties
IUPAC Name |
1-(2-chloro-6-methylphenyl)sulfonyl-4-hydroxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-9-3-2-4-10(14)11(9)21(19,20)15-7-5-13(18,6-8-15)12(16)17/h2-4,18H,5-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYNMZLDIGNDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)N2CCC(CC2)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5319078.png)
![N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5319084.png)
![1-(3-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5319086.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5319094.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-(methoxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5319111.png)
![N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319114.png)

![N,4,5-trimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrrol-1-yl)thiophene-3-carboxamide](/img/structure/B5319133.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5319138.png)
![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5319162.png)

![N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide](/img/structure/B5319176.png)
